molecular formula C19H30N6O B2865583 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide CAS No. 1021122-56-4

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide

Cat. No.: B2865583
CAS No.: 1021122-56-4
M. Wt: 358.49
InChI Key: XVPSWUMBNSQHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide (CAS 1021122-56-4) is a high-purity chemical reagent designed for research use in oncology and drug discovery. This compound features a 1H-pyrazolo[3,4-d]pyrimidine core scaffold, which is recognized as a privileged structure in medicinal chemistry due to its similarity to the adenine moiety of ATP . This characteristic allows it to function as a competitive ATP inhibitor, making it a compound of interest for targeting tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) . The molecular design incorporates an azepan-1-yl group at the 4-position and a 2-ethylbutanamide side chain, contributing to its pharmacophoric properties and interaction with the hydrophobic regions of kinase binding sites . With a molecular formula of C19H30N6O and a molecular weight of 358.48 g/mol, it is supplied for investigative purposes . Researchers can utilize this compound in various applications, including in vitro anti-proliferative assays, kinase inhibition studies, and as a lead structure for the synthesis and optimization of new potential EGFR inhibitors to combat drug-resistant cancers . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O/c1-3-15(4-2)19(26)20-9-12-25-18-16(13-23-25)17(21-14-22-18)24-10-7-5-6-8-11-24/h13-15H,3-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPSWUMBNSQHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide generally involves multiple steps, starting from commercially available precursors.

  • Reactions are typically conducted under inert atmosphere conditions (e.g., nitrogen or argon) using solvents like dichloromethane, ethanol, or dimethylformamide and catalysts such as palladium on carbon or copper(I) iodide.

Industrial Production Methods

  • On an industrial scale, the production of this compound would likely employ continuous flow techniques and automated reactors to improve yield and scalability.

  • Key steps would involve large-scale cyclization and substitution reactions, with stringent control over reaction times, temperatures, and purification processes to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide undergoes a variety of reactions including oxidation, reduction, and substitution.

  • Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents such as methyl iodide.

Reaction Conditions and Products

  • Oxidation with hydrogen peroxide or similar oxidants can yield N-oxides or other oxygenated derivatives.

  • Reduction, typically using sodium borohydride or lithium aluminum hydride, can lead to various reduced forms of the compound, impacting the azepane and pyrazolopyrimidine moieties.

  • Substitution reactions often involve halogenated reagents and can produce halogenated analogs which may have unique properties and applications.

Scientific Research Applications

  • Chemistry: : The compound serves as an intermediate in the synthesis of other complex molecules, demonstrating utility in organic synthesis and medicinal chemistry.

  • Biology: : Due to its unique structure, it can interact with various biological targets, making it a subject of study in pharmacology and biochemistry.

  • Medicine: : Preliminary studies suggest potential therapeutic applications, possibly acting on specific enzymes or receptors involved in disease pathways.

  • Industry: : In the industrial sector, it can be used in the development of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

  • The mechanism by which N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide exerts its effects is complex, involving interactions with molecular targets such as enzymes, receptors, or nucleic acids.

  • Its effects often involve modulation of biochemical pathways, potentially influencing processes like signal transduction, gene expression, or metabolic regulation.

  • The azepane and pyrazolopyrimidine units play crucial roles in binding to these targets, enhancing the compound's specificity and potency.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Scaffold and Substitution Patterns

Target Compound
  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Key Substituents :
    • 4-position: Azepan-1-yl (7-membered saturated ring).
    • 1-position: Ethyl-linked 2-ethylbutanamide.
Analogues from (Patent US12/036594)
  • Example 53 :
    • Core : Pyrazolo[3,4-d]pyrimidine.
    • Substituents :
  • 4-position: Amino group.
  • 1-position: Ethyl-linked 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group.
  • 3-position: 2-fluoro-N-isopropylbenzamide.
    • Properties :
  • Molecular weight: 589.1 g/mol.
  • Melting point: 175–178°C .
Analogues from (EP Bulletin 2023/39)
  • Representative Compound : 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
    • Core : Pyrido[1,2-a]pyrimidin-4-one (distinct fused ring system).
    • Substituents :
  • 2-position: Benzodioxol (electron-rich aromatic group).
  • 7-position: Piperazine or methylpiperazine derivatives. Key Differences: The pyrido-pyrimidinone scaffold diverges significantly from the pyrazolo-pyrimidine core, suggesting divergent biological targets (e.g., phosphodiesterases vs. kinases). Piperazine substituents may enhance solubility but reduce blood-brain barrier penetration compared to azepane .
Analogues from (Chemical Science ESI)
  • Representative Compound : 2u (pyrazolo[3,4-d]pyrimidine with thio-linked benzo[d]thiazole).
    • Core : Pyrazolo[3,4-d]pyrimidine.
    • Substituents :
  • 4-position: Thio-linked benzo[d]thiazole.
  • 1-position: Ethoxyethoxyethyl chain.
    • Properties :
  • Yield: 71%.
  • Characterization: NMR and HRMS confirmed.
    • Key Differences : The thioether and benzoheterocyclic groups introduce sulfur-mediated interactions (e.g., covalent binding or metal coordination) absent in the target compound. The ethoxyethoxyethyl chain enhances hydrophilicity, contrasting with the target’s lipophilic butanamide .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Example 53 () 2u () EP Bulletin Compound ()
Molecular Weight ~450–500 g/mol (estimated) 589.1 g/mol ~550–600 g/mol ~400–450 g/mol
Melting Point Not reported 175–178°C Not reported Not reported
LogP High (azepane + butanamide) Moderate (polar benzamide) Moderate (thioether + chain) Low (piperazine + benzodioxol)
Solubility Low (lipophilic substituents) Moderate (polar groups) High (ethoxy chain) High (piperazine)
Synthetic Yield Not reported 28% 71% Not reported

Biological Activity

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a carboxamide and features a unique combination of a pyrazolo[3,4-d]pyrimidine core with an azepane substituent. Its molecular formula is C13H20N6C_{13}H_{20}N_6 with a molar mass of 260.34 g/mol . The following table summarizes its key chemical properties:

Property Value
Molecular FormulaC13H20N6
Molar Mass260.34 g/mol
CAS Number1105196-31-3
Chemical ClassCarboxamide

This compound primarily interacts with Cyclin-dependent kinase 2 (CDK2) . This interaction is significant for regulating cell cycle progression and has implications in cancer therapy. The compound's binding affinity to CDK2 suggests it could inhibit tumor growth by blocking cell division in cancer cells.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation.
  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer metabolism, thus depriving cancer cells of necessary resources for growth and survival.

Case Studies

Several studies have explored the efficacy of this compound:

  • In Vitro Studies : Research demonstrated that this compound significantly reduced the viability of breast cancer cells in culture. The IC50 values indicated potent activity compared to standard chemotherapeutic agents.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates, suggesting that it may be effective as part of a combination therapy regimen.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the azepane ring or the length of the ethyl chain may enhance selectivity and potency against specific targets.

Table: Summary of Structural Modifications and Their Effects

Modification Effect on Activity
Increased alkyl chain lengthEnhanced lipophilicity and membrane permeability
Substitution on azepane ringAltered binding affinity to CDK2
Variation in functional groupsChanges in solubility and stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.